N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
- This compound may have potential applications in various fields due to its unique structure.
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide: is a complex organic compound with a lengthy name. Let’s break it down:
Properties
Molecular Formula |
C26H28N6O3S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H28N6O3S/c1-18-15-23(30-29-18)28-24(33)17-36-26-27-22-8-7-20(31-11-13-35-14-12-31)16-21(22)25(34)32(26)10-9-19-5-3-2-4-6-19/h2-8,15-16H,9-14,17H2,1H3,(H2,28,29,30,33) |
InChI Key |
MNVOWKPNOGHXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce.
- Researchers would need to study its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimentation are necessary to fully understand the properties and applications of this compound
Biological Activity
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex heterocyclic compound that integrates a pyrazole ring, a thioacetamide moiety, and a quinazolinone derivative. This compound is hypothesized to exhibit significant biological activities due to its unique structural features, although specific studies on its biological activity are currently limited.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Pyrazole Ring : Known for its reactivity in electrophilic aromatic substitution.
- Thioacetamide Moiety : Typically participates in nucleophilic substitution reactions.
- Quinazolinone Derivative : Associated with various biological activities, including antimicrobial and anticancer properties.
This combination suggests potential applications in pharmaceuticals, particularly as an antimicrobial agent or in cancer therapy.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds and structural analogs.
Potential Biological Activities
- Antimicrobial Activity : Similar heterocyclic thioacetamides have shown cytotoxic effects against various pathogens. The presence of the morpholino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
- Anti-inflammatory Properties : Research on pyrazolo[1,5-a]quinazolines indicates that compounds within this class exhibit anti-inflammatory effects by inhibiting pathways such as NF-kB and MAPK signaling cascades .
- Cancer Therapeutics : The quinazolinone scaffold has been implicated in the development of anticancer agents due to its ability to inhibit key enzymes involved in tumor growth and proliferation.
Table 1: Summary of Related Compounds and Their Activities
| Compound Name | Structure | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Structure | COX-2 Inhibition | 47 | |
| Compound B | Structure | JAK2/BRD4 Dual Inhibition | 22/13 | |
| Compound C | Structure | Antimicrobial Activity | <50 |
Case Study: Pyrazolo[1,5-a]quinazolines
A study synthesized a library of pyrazolo[1,5-a]quinazolines and identified several compounds with potent anti-inflammatory effects. Notably, two compounds demonstrated IC50 values below 50 µM against NF-kB/AP-1 reporter activity, suggesting significant therapeutic potential in inflammatory diseases .
Understanding the mechanism of action for this compound will require further investigation. Preliminary hypotheses include:
- Inhibition of Key Enzymes : Targeting enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Potential interaction with cannabinoid receptors or other G-protein coupled receptors based on structural similarities to known modulators .
Safety Profile and Handling
Due to the lack of comprehensive safety data specific to this compound, it is advisable to handle it with caution similar to other heterocyclic thioacetamides. Standard laboratory safety protocols should be followed until further research clarifies its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
